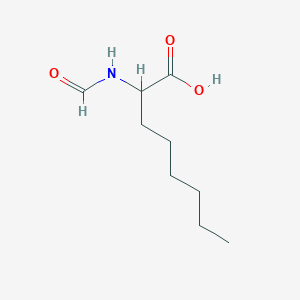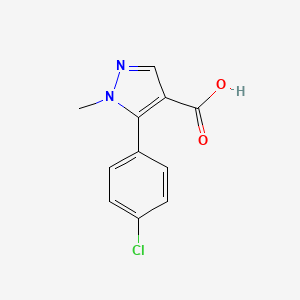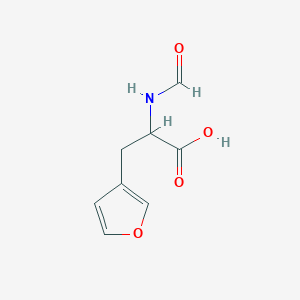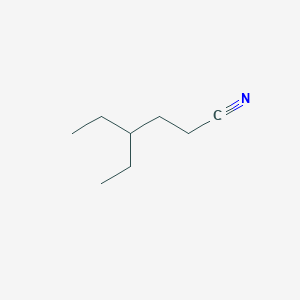
4-Ethylhexanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylhexanenitrile is an organic compound with the molecular formula C8H15N It is a nitrile derivative of octane, featuring a six-carbon chain with an ethyl group attached to the fourth carbon and a nitrile group at the end
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Ethylhexanenitrile can be synthesized through various methods, including:
Hydrocyanation of Alkenes: This involves the addition of hydrogen cyanide (HCN) to an appropriate alkene, such as 4-ethyl-1-hexene, under catalytic conditions.
Amidation of Esters: Another method involves the conversion of 4-ethylhexanoic acid to its corresponding ester, followed by reaction with ammonia or an amine to form the nitrile.
Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic hydrogenation of nitriles derived from fatty acids. This process involves high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C).
Análisis De Reacciones Químicas
4-Ethylhexanenitrile undergoes several types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Various nucleophiles such as alkoxides or amines, often in the presence of a base.
Major Products Formed:
Oxidation: 4-ethylhexanoic acid or 4-ethylhexanamide.
Reduction: 4-ethylhexylamine.
Substitution: Various substituted nitriles or amides.
Aplicaciones Científicas De Investigación
4-Ethylhexanenitrile has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of new drugs and therapeutic agents.
Industry: It finds use in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-ethylhexanenitrile exerts its effects depends on its specific application. For example, in drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the final product and its intended use.
Comparación Con Compuestos Similares
Butyronitrile (C4H7N)
Hexanenitrile (C6H11N)
Heptyl cyanide (C7H13N)
Isovaleronitrile (C5H9N)
Propiedades
Número CAS |
82598-77-4 |
|---|---|
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
4-ethylhexanenitrile |
InChI |
InChI=1S/C8H15N/c1-3-8(4-2)6-5-7-9/h8H,3-6H2,1-2H3 |
Clave InChI |
XHUWROVEEFXLID-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


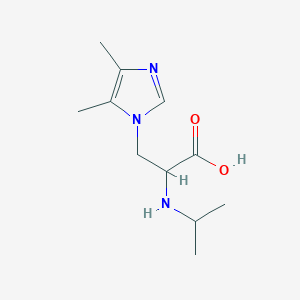
![2-[(4-Methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B15323995.png)
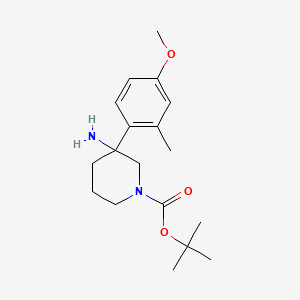

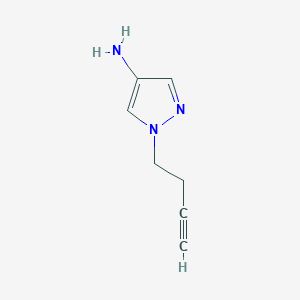


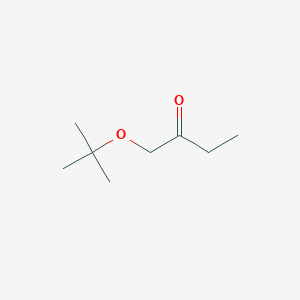
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride](/img/structure/B15324033.png)
